molecular formula C20H22O8 B8021015 (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B8021015
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-OUUBHVDSSA-N
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Description

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C20H22O8 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the phenoxy and oxane rings separately, followed by their coupling to form the final product.

Starting Materials
4-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, glyceraldehyde, sodium borohydride, acetic anhydride, sodium acetate, acetic acid, hydrochloric acid, sodium hydroxide, methanol, ethanol, wate

Reaction
Synthesis of phenoxy ring:, - Condensation of 4-hydroxybenzaldehyde and 3-hydroxybenzaldehyde with sodium hydroxide to form 3-(4-hydroxyphenyl)-5-hydroxybenzaldehyde, - Reduction of 3-(4-hydroxyphenyl)-5-hydroxybenzaldehyde with sodium borohydride to form 3-(4-hydroxyphenyl)-5-hydroxybenzyl alcohol, - Condensation of 3-(4-hydroxyphenyl)-5-hydroxybenzyl alcohol with glyceraldehyde in the presence of hydrochloric acid to form (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, Synthesis of oxane ring:, - Protection of the hydroxyl groups of glyceraldehyde with acetic anhydride to form diacetone-D-glyceraldehyde, - Condensation of diacetone-D-glyceraldehyde with 3,4,5-trihydroxybenzaldehyde in the presence of hydrochloric acid to form (2S,3R,4S,5S,6R)-2,6-bis(acetylamino)-3,4,5-trihydroxyoxane, - Deprotection of the acetyl groups of (2S,3R,4S,5S,6R)-2,6-bis(acetylamino)-3,4,5-trihydroxyoxane with sodium hydroxide to form (2S,3R,4S,5S,6R)-2,6-bis(amino)-3,4,5-trihydroxyoxane, Coupling of phenoxy and oxane rings:, - Coupling of (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol and (2S,3R,4S,5S,6R)-2,6-bis(amino)-3,4,5-trihydroxyoxane in the presence of acetic acid to form the final product

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/t16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZMXCBWJGKHG-OUUBHVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897454
Record name 3-Hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

65914-17-2
Record name 3-Hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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